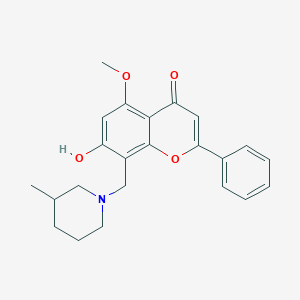
7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and benzaldehyde.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation to form chalcone intermediates.
Cyclization: The chalcone intermediates are then cyclized using a base such as potassium hydroxide to form the chromenone core.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Análisis De Reacciones Químicas
Types of Reactions
7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: Various substitution reactions can introduce different functional groups to the chromenone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones.
Reduction Products: Chromanol derivatives.
Substitution Products: Various substituted chromenones.
Aplicaciones Científicas De Investigación
7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways: It modulates signaling pathways involved in oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one: Lacks the piperidinylmethyl group.
5-methoxy-2-phenyl-4H-chromen-4-one: Lacks both the hydroxy and piperidinylmethyl groups.
Uniqueness
Structural Features: The presence of the piperidinylmethyl group distinguishes it from other flavonoids.
Biological Activity: The unique structure may confer distinct biological activities compared to similar compounds.
Propiedades
IUPAC Name |
7-hydroxy-5-methoxy-8-[(3-methylpiperidin-1-yl)methyl]-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-7-6-10-24(13-15)14-17-18(25)11-21(27-2)22-19(26)12-20(28-23(17)22)16-8-4-3-5-9-16/h3-5,8-9,11-12,15,25H,6-7,10,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRRRPUAENUYAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C3C(=C(C=C2O)OC)C(=O)C=C(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-butyl-2-(3-chlorophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B357330.png)
![N-[3-(4-ethylanilino)-2-quinoxalinyl]-4-fluorobenzenesulfonamide](/img/structure/B357332.png)
![Ethyl 4-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoate](/img/structure/B357334.png)
azanide](/img/structure/B357335.png)
![N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B357336.png)
![N-[3-(3,4-dimethylanilino)-2-quinoxalinyl]-4-fluorobenzenesulfonamide](/img/structure/B357337.png)
![1-(benzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B357340.png)
![7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B357341.png)
![4'-amino-7-methyl-2-oxospiro[1H-indole-3,2'-6,7-dihydro-[1,3]benzodioxolo[6,5-a]quinolizine]-3'-carbonitrile](/img/structure/B357342.png)
![(E)-4-oxo-4-(2-oxo-3'-thiophen-2-ylspiro[1H-indole-3,5'-4H-pyrazole]-1'-yl)but-2-enoic acid](/img/structure/B357346.png)
![(E)-4-[3'-(1,3-benzodioxol-5-yl)-2-oxospiro[1H-indole-3,5'-4H-pyrazole]-1'-yl]-4-oxobut-2-enoic acid](/img/structure/B357352.png)
![3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-1H-imidazol-4-yl]ethyl}benzamide](/img/structure/B357353.png)
![2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B357354.png)

